molecular formula C12H18N2O B12087948 5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline

5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline

Katalognummer: B12087948
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: YYUIUUJRXAQLGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline is an organic compound that features a cyclopropyl group, a methylamino group, and a methoxyaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyaniline with cyclopropylmethylamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted aniline compounds.

Wissenschaftliche Forschungsanwendungen

5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-pyrazoles: These compounds share some structural similarities and are used in similar applications.

    Cyclopropylamines: Compounds with cyclopropyl groups exhibit similar reactivity and properties.

    Methoxyanilines: These compounds have similar aromatic structures and are used in various chemical syntheses.

Uniqueness

5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline is unique due to the combination of its cyclopropyl, methylamino, and methoxyaniline groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

5-[[cyclopropyl(methyl)amino]methyl]-2-methoxyaniline

InChI

InChI=1S/C12H18N2O/c1-14(10-4-5-10)8-9-3-6-12(15-2)11(13)7-9/h3,6-7,10H,4-5,8,13H2,1-2H3

InChI-Schlüssel

YYUIUUJRXAQLGW-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC(=C(C=C1)OC)N)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.